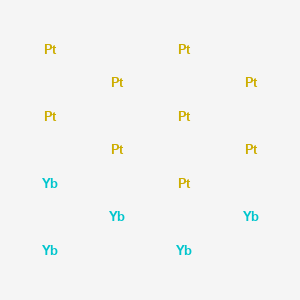
Platinum--ytterbium (9/5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum–ytterbium (9/5) is a unique intermetallic compound that combines the properties of platinum and ytterbium Platinum is a well-known precious metal with excellent catalytic properties, while ytterbium is a rare earth element known for its interesting electronic and magnetic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of platinum–ytterbium (9/5) typically involves the reaction of platinum and ytterbium metals in a controlled environment. One common method is the high-temperature solid-state reaction, where stoichiometric amounts of platinum and ytterbium are mixed and heated in a vacuum or inert atmosphere to prevent oxidation. The reaction is usually carried out at temperatures ranging from 800°C to 1200°C.
Industrial Production Methods: In industrial settings, the production of platinum–ytterbium (9/5) may involve more scalable techniques such as arc melting or induction melting. These methods allow for the efficient mixing and melting of the constituent metals, followed by controlled cooling to form the desired intermetallic compound. The resulting material is then subjected to further processing, such as annealing, to enhance its structural and functional properties.
Chemical Reactions Analysis
Types of Reactions: Platinum–ytterbium (9/5) can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the properties of both platinum and ytterbium.
Common Reagents and Conditions:
Oxidation: Platinum–ytterbium (9/5) can be oxidized in the presence of oxygen or other oxidizing agents at elevated temperatures. The oxidation process may lead to the formation of platinum oxides and ytterbium oxides.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents. This reaction is typically carried out at high temperatures to ensure complete reduction.
Substitution: Platinum–ytterbium (9/5) can participate in substitution reactions with various ligands or other metal ions. These reactions often require specific solvents and catalysts to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum oxide and ytterbium oxide, while reduction may regenerate the original metals.
Scientific Research Applications
Platinum–ytterbium (9/5) has garnered significant interest in scientific research due to its unique properties. Some of its notable applications include:
Catalysis: The compound’s catalytic properties make it a potential candidate for various chemical reactions, including hydrogenation, oxidation, and polymerization.
Electronics: Platinum–ytterbium (9/5) can be used in the development of advanced electronic materials, such as conductive films and magnetic sensors.
Medicine: Research is ongoing to explore the compound’s potential in medical applications, such as targeted drug delivery and imaging agents.
Materials Science: The compound’s unique structural properties make it suitable for use in high-performance materials, including alloys and composites.
Mechanism of Action
The mechanism by which platinum–ytterbium (9/5) exerts its effects is complex and involves multiple molecular targets and pathways. In catalysis, the compound’s activity is primarily attributed to the synergistic interaction between platinum and ytterbium atoms, which enhances the overall catalytic efficiency. In electronic applications, the compound’s unique electronic structure allows for efficient charge transfer and magnetic interactions.
Comparison with Similar Compounds
Platinum–ytterbium (9/5) can be compared with other intermetallic compounds containing platinum or ytterbium. Some similar compounds include:
Platinum–lanthanum (9/5): This compound shares similar catalytic properties but differs in its electronic and magnetic behavior due to the presence of lanthanum.
Platinum–cerium (9/5): Known for its excellent catalytic activity, especially in oxidation reactions, this compound also exhibits different electronic properties compared to platinum–ytterbium (9/5).
Ytterbium–nickel (9/5):
Properties
CAS No. |
928832-17-1 |
|---|---|
Molecular Formula |
Pt9Yb5 |
Molecular Weight |
2621.0 g/mol |
IUPAC Name |
platinum;ytterbium |
InChI |
InChI=1S/9Pt.5Yb |
InChI Key |
NALKYIODALZKDZ-UHFFFAOYSA-N |
Canonical SMILES |
[Yb].[Yb].[Yb].[Yb].[Yb].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















